N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine
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Overview
Description
N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine is a chemical compound with the molecular formula C11H20N4. This compound is characterized by the presence of an isopropyl group, a pyrazinyl group, and an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with isopropyl bromide and pyrazine-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.
Scientific Research Applications
N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its effects are mediated through its ability to donate or accept electrons, participate in coordination bonds, and interact with other molecules.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
- N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Uniqueness
N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine is unique due to the presence of the isopropyl and pyrazinyl groups, which impart distinct chemical properties and reactivity. These structural features differentiate it from similar compounds and contribute to its specific applications in research and industry.
Properties
IUPAC Name |
N'-propan-2-yl-N'-(1-pyrazin-2-ylethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-9(2)15(7-4-12)10(3)11-8-13-5-6-14-11/h5-6,8-10H,4,7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPCDOIJYWPWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C(C)C1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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